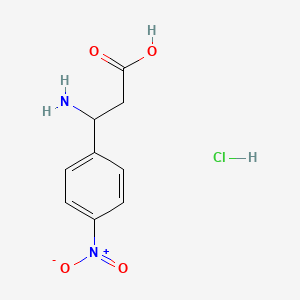

3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride

Description

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a β-amino acid derivative featuring a nitro-substituted phenyl group at the β-position and a hydrochloride salt. This compound (CAS: 906813-62-5) is structurally characterized by a propanoic acid backbone with an amino group and a 4-nitrophenyl substituent at the β-carbon . The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity. It is commonly utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of retinoid-binding protein antagonists or enzyme inhibitors. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory applications .

Properties

CAS No. |

1220106-24-0 |

|---|---|

Molecular Formula |

C9H11ClN2O4 |

Molecular Weight |

246.65 g/mol |

IUPAC Name |

3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |

InChI Key |

WCBNHYIFJFBMKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process. Industrial production methods may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or water . Major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in peptide synthesis and other chemical processes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

- IUPAC Name : (3S)-3-amino-3-(4-nitrophenyl)propanoic acid

The compound features a propanoic acid backbone with an amino group and a nitrophenyl group at the para position, which significantly impacts its chemical behavior and biological interactions .

Organic Synthesis

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable applications include:

- Synthesis of Amides and Esters : It can be used to synthesize amides and esters through coupling reactions, which are essential in creating pharmaceuticals and agrochemicals.

- Peptide Synthesis : The compound is valuable in peptide synthesis due to its structural characteristics, facilitating the development of therapeutic agents.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Amide Synthesis | Formation of amides through coupling |

| Ester Synthesis | Creation of esters for various applications |

| Peptide Synthesis | Key building block for therapeutic peptides |

Biological Research

The compound has been investigated for its potential biological activities, particularly concerning enzyme-substrate interactions and protein modifications. Key findings include:

- Enzyme Interactions : Research indicates that it can modify proteins, making it significant in understanding biochemical pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is necessary to elucidate these properties fully.

Case Study: Enzyme Modification

A study demonstrated that 3-amino-3-(4-nitrophenyl)propanoic acid hydrochloride could enhance the activity of specific enzymes involved in metabolic pathways. This modification could lead to advancements in drug development targeting metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are being explored for their pharmacological profiles. Its unique structure allows for the design of novel therapeutic agents with improved efficacy.

Table 2: Pharmacological Investigations

| Derivative | Potential Activity |

|---|---|

| Nitrophenyl derivatives | Antimicrobial activity |

| Amino derivatives | Enzyme inhibition |

| Peptide conjugates | Enhanced bioactivity |

Mechanism of Action

The mechanism of action of 3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano, acetyl) decrease electron density on the phenyl ring, enhancing acidity of the amino group and influencing solubility in polar solvents.

- Mixed substituents (e.g., 4-amino-2-nitrophenyl) introduce competing electronic effects, altering reactivity in synthetic pathways .

Physicochemical Properties

Notes:

Biological Activity

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride (CAS Number: 131690-59-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its interaction with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : Approximately 210.19 g/mol

- Density : 1.4 g/cm³

- Boiling Point : About 410.3 °C at 760 mmHg

The compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry.

The biological activity of 3-amino-3-(4-nitrophenyl)propanoic acid has been linked to its structural similarity to amino acids, suggesting it may interact with biological systems in several ways:

- Neurotransmitter Modulation : The compound is hypothesized to act as a potential neurotransmitter or modulator, influencing biochemical pathways related to neurotransmission. Its role in synaptic transmission and neuronal signaling is an area of ongoing research.

- Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit specific enzymes, such as trans-sialidase from Trypanosoma cruzi, which is a target for developing anti-Chagas disease agents. The binding affinity and inhibition rates suggest significant potential for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that 3-amino-3-(4-nitrophenyl)propanoic acid exhibits notable antimicrobial properties against various pathogens:

- Antibacterial Activity : In vitro tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, although specific MIC data for this compound alone remains limited .

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although more detailed investigations are required to establish efficacy against specific fungal strains.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to assess the safety profile of the compound. For instance, compounds related to 3-amino-3-(4-nitrophenyl)propanoic acid were tested on A549 human pulmonary endothelial cells, revealing low cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development .

Study on Antiviral Properties

A significant study focused on the antiviral properties of derivatives of 3-amino-3-(4-nitrophenyl)propanoic acid reported promising results. The compounds demonstrated effective inhibition of viral replication in cell cultures, indicating their potential as antiviral agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes involved in disease processes. For example, compounds derived from this structure showed high binding affinities and favorable interaction profiles with active sites on target enzymes, enhancing their potential as drug candidates .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.